Cas no 1569308-79-7 (Ethyl 3-fluoro-5-(trifluoromethyl)isonicotinate)

Ethyl 3-fluoro-5-(trifluoromethyl)isonicotinate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-fluoro-5-(trifluoromethyl)isonicotinate
- FC1=C(C(=O)OCC)C(=CN=C1)C(F)(F)F
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- Inchi: 1S/C9H7F4NO2/c1-2-16-8(15)7-5(9(11,12)13)3-14-4-6(7)10/h3-4H,2H2,1H3
- InChI Key: CDIVYFSPQGVOAI-UHFFFAOYSA-N
- SMILES: FC(C1C=NC=C(C=1C(=O)OCC)F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 256
- Topological Polar Surface Area: 39.2
- XLogP3: 2.1
Ethyl 3-fluoro-5-(trifluoromethyl)isonicotinate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029005432-500mg |
Ethyl 3-fluoro-5-(trifluoromethyl)isonicotinate |
1569308-79-7 | 95% | 500mg |
$1,819.80 | 2022-04-02 | |
Alichem | A029005432-1g |
Ethyl 3-fluoro-5-(trifluoromethyl)isonicotinate |
1569308-79-7 | 95% | 1g |
$2,895.00 | 2022-04-02 | |
Alichem | A029005432-250mg |
Ethyl 3-fluoro-5-(trifluoromethyl)isonicotinate |
1569308-79-7 | 95% | 250mg |
$940.80 | 2022-04-02 |
Ethyl 3-fluoro-5-(trifluoromethyl)isonicotinate Related Literature
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
Additional information on Ethyl 3-fluoro-5-(trifluoromethyl)isonicotinate
Research Brief on Ethyl 3-fluoro-5-(trifluoromethyl)isonicotinate (CAS: 1569308-79-7) in Chemical Biology and Pharmaceutical Applications
Ethyl 3-fluoro-5-(trifluoromethyl)isonicotinate (CAS: 1569308-79-7) is a fluorinated pyridine derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its unique trifluoromethyl and fluorine substituents, serves as a versatile building block for the synthesis of biologically active molecules. Recent studies have explored its utility in the development of kinase inhibitors, antiviral agents, and other therapeutic candidates, leveraging its ability to modulate pharmacokinetic properties such as metabolic stability and membrane permeability.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of Ethyl 3-fluoro-5-(trifluoromethyl)isonicotinate as a key intermediate in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The study highlighted the compound's efficacy in enhancing the binding affinity of inhibitors to BTK, a target implicated in autoimmune diseases and B-cell malignancies. The incorporation of the trifluoromethyl group was found to significantly improve the compounds' metabolic stability, addressing a common challenge in the development of kinase inhibitors.
Another notable application of this compound was reported in a 2024 Nature Communications article, where it was utilized in the design of broad-spectrum antiviral agents. The researchers demonstrated that derivatives of Ethyl 3-fluoro-5-(trifluoromethyl)isonicotinate exhibited potent activity against RNA viruses, including SARS-CoV-2 and influenza A. The fluorine and trifluoromethyl groups were critical in optimizing the compounds' interaction with viral polymerases, thereby inhibiting viral replication. This finding underscores the compound's potential in addressing emerging viral threats.
Beyond its therapeutic applications, Ethyl 3-fluoro-5-(trifluoromethyl)isonicotinate has also been explored in chemical biology for probing enzyme mechanisms. A recent ACS Chemical Biology study (2023) employed this compound as a fluorinated probe to investigate the substrate specificity of cytochrome P450 enzymes. The study revealed that the compound's fluorinated moieties could serve as sensitive reporters for enzyme activity, enabling real-time monitoring of metabolic transformations. This approach opens new avenues for studying drug metabolism and toxicity.
Despite its promising applications, challenges remain in the large-scale synthesis and purification of Ethyl 3-fluoro-5-(trifluoromethyl)isonicotinate. A 2024 Organic Process Research & Development publication addressed these issues by developing a scalable synthetic route with improved yield and purity. The authors optimized reaction conditions to minimize byproduct formation, paving the way for industrial-scale production. This advancement is expected to facilitate broader adoption of the compound in pharmaceutical research and development.
In conclusion, Ethyl 3-fluoro-5-(trifluoromethyl)isonicotinate (CAS: 1569308-79-7) represents a valuable tool in modern drug discovery and chemical biology. Its unique structural features enable the development of compounds with enhanced pharmacological properties, while its applications in probing enzyme mechanisms highlight its versatility. Ongoing research is likely to uncover additional uses for this compound, further solidifying its role in advancing biomedical science.
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